molecular formula C29H36BrO2P B1600062 Phosphonium, (10-carboxydecyl)triphenyl-, bromide CAS No. 7530-96-3

Phosphonium, (10-carboxydecyl)triphenyl-, bromide

Cat. No.: B1600062
CAS No.: 7530-96-3
M. Wt: 527.5 g/mol
InChI Key: WNFYJWNAWIJMEL-UHFFFAOYSA-N
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Description

Phosphonium, (10-carboxydecyl)triphenyl-, bromide is a quaternary phosphonium salt with the molecular formula C29H36BrO2P. This compound is characterized by the presence of a phosphonium ion bonded to a triphenyl group and a 10-carboxydecyl chain. It is commonly used in various chemical and biological applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphonium, (10-carboxydecyl)triphenyl-, bromide can be synthesized through the reaction of triphenylphosphine with 11-bromoundecanoic acid. The reaction typically occurs under reflux conditions at elevated temperatures (around 85°C) for several hours to ensure complete conversion . The resulting product is then purified through recrystallization or other suitable purification techniques.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Phosphonium, (10-carboxydecyl)triphenyl-, bromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromide ion can be substituted with other nucleophiles, leading to the formation of different phosphonium salts.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the phosphorus atom.

    Hydrolysis: The ester bond in the 10-carboxydecyl chain can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines. These reactions typically occur in polar solvents like water or alcohols.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, are employed to hydrolyze the ester bond.

Major Products Formed

    Substitution Reactions: The major products are new phosphonium salts with different anions.

    Oxidation and Reduction Reactions: The products depend on the specific redox reaction, potentially forming phosphine oxides or reduced phosphines.

    Hydrolysis: The hydrolysis of the ester bond yields the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Phosphonium, (10-carboxydecyl)triphenyl-, bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: The compound is employed in studies involving mitochondrial targeting due to its ability to accumulate in mitochondria.

    Medicine: It is investigated for its potential use in drug delivery systems, particularly for targeting drugs to specific cellular organelles.

    Industry: The compound is used in the production of specialty chemicals and materials, including ionic liquids and surfactants.

Mechanism of Action

Phosphonium, (10-carboxydecyl)triphenyl-, bromide exerts its effects primarily through its interaction with cellular membranes. The lipophilic nature of the triphenylphosphonium group allows the compound to insert into lipid bilayers, particularly in mitochondria . This insertion disrupts membrane potential and can lead to mitochondrial swelling and increased membrane permeability. The compound’s ability to target mitochondria makes it useful in studies of mitochondrial function and dysfunction.

Comparison with Similar Compounds

Similar Compounds

    Decyl(triphenyl)phosphonium bromide: Similar in structure but with a shorter alkyl chain.

    Dodecyl(triphenyl)phosphonium bromide: Similar but with a longer alkyl chain.

    Methyl(triphenyl)phosphonium bromide: Contains a methyl group instead of a longer alkyl chain.

Uniqueness

Phosphonium, (10-carboxydecyl)triphenyl-, bromide is unique due to the presence of the carboxydecyl chain, which imparts additional functionality and potential for further chemical modification. This makes it particularly useful in applications requiring specific targeting or reactivity.

Biological Activity

Phosphonium, (10-carboxydecyl)triphenyl-, bromide is a compound that has garnered attention due to its potential biological activities. This article explores its properties, mechanisms, and applications based on diverse research findings.

  • Chemical Formula : C23H24BrO2P
  • Molecular Weight : 443.31 g/mol
  • CAS Number : 17814-85-6
  • Structure : The compound features a triphenylphosphonium cation linked to a carboxydecyl group, which enhances its lipophilicity and targeting capabilities.

The biological activity of phosphonium compounds often involves their ability to target mitochondria due to the positive charge on the phosphonium ion. This characteristic allows them to penetrate cellular membranes effectively. Once inside the cell, they can influence mitochondrial function and cellular metabolism.

Key Mechanisms:

  • Mitochondrial Targeting : The triphenylphosphonium moiety facilitates accumulation within mitochondria, allowing for localized effects.
  • Antioxidant Activity : Some studies suggest that these compounds may act as antioxidants, protecting cells from oxidative stress.
  • Antimicrobial Properties : Research indicates potential antimicrobial effects against various pathogens, including resistant strains.

Biological Activity

  • Antimicrobial Effects :
    • A study highlighted the effectiveness of triphenylphosphonium analogs in combating chemoresistant bacterial strains. The compounds demonstrated dual-action properties, acting as both antimicrobial agents and inhibitors of bacterial proliferation .
  • Antiproliferative Effects :
    • Research has indicated that phosphonium compounds can inhibit the growth of cancer cells by inducing apoptosis and disrupting mitochondrial function. Specifically, they have shown promise in targeting chemoresistant cancer cells .
  • Mitochondrial Dysfunction Induction :
    • The compound can induce mitochondrial dysfunction, which is a known pathway for triggering cell death in cancer therapies. This mechanism is particularly relevant in the context of drug-resistant tumors .

Case Studies

StudyFindings
Gale Review (2017) Summarized the design and synthesis of mitochondria-targeted antioxidants derived from triphenylphosphonium compounds, emphasizing their potential in therapeutic applications .
ResearchGate Study (2022) Investigated triphenylphosphonium analogs of chloramphenicol, revealing their effectiveness against resistant bacterial strains and their dual-action as antimicrobial and antiproliferative agents .

Toxicity and Safety

While phosphonium compounds exhibit promising biological activities, it is crucial to assess their safety profiles. The compound's absorption characteristics suggest high gastrointestinal absorption and potential blood-brain barrier permeability, which necessitates careful evaluation in therapeutic contexts .

Properties

IUPAC Name

10-carboxydecyl(triphenyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35O2P.BrH/c30-29(31)24-16-5-3-1-2-4-6-17-25-32(26-18-10-7-11-19-26,27-20-12-8-13-21-27)28-22-14-9-15-23-28;/h7-15,18-23H,1-6,16-17,24-25H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNFYJWNAWIJMEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CCCCCCCCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36BrO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80465658
Record name Phosphonium, (10-carboxydecyl)triphenyl-, bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80465658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

527.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7530-96-3
Record name Phosphonium, (10-carboxydecyl)triphenyl-, bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80465658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 303 g (1.14 mol) of 11-bromoundecanoic acid and 303 g (1.16 mol) of triphenylphosphine in 3L of toluene was stirred and refluxed under N2 for three days, then cooled to 0°. The crystalline solid was broken up, filtered off, washed with toluene and with ether, and then dissolved in a minimum of CH2Cl2. This solution was diluted with stirring to 4 L with ether, the white crystalline powder was filtered off and dried at 40°/1 ml; 524 g (87%), mp 95-98° . Calculated for C29H36 BrO2P: C, 66.03; H, 6.88. Found: C,66.36; H, 6.95.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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